N,N-Dibenzyl-p-anisidine
Overview
Description
N,N-Dibenzyl-p-anisidine: is an organic compound with the molecular formula C21H21NO. It is a derivative of p-anisidine, where the nitrogen atom is substituted with two benzyl groups. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From p-anisidine and benzyl chloride: One common method involves the reaction of p-anisidine with benzyl chloride in the presence of a base such as potassium carbonate.
From (dibenzylamino) benzoate and 4-methoxyphenyl boronic acid anhydride: Another method involves the reaction of (dibenzylamino) benzoate with 4-methoxyphenyl boronic acid anhydride in the presence of a catalyst.
Industrial Production Methods: Industrial production methods for N,N-Dibenzyl-p-anisidine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The processes involve careful control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-Dibenzyl-p-anisidine can undergo oxidation reactions to form various oxidized products.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can participate in substitution reactions, where the benzyl groups can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically require the presence of a strong base or acid catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Various amine derivatives.
Substitution: Substituted anisidine derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: N,N-Dibenzyl-p-anisidine is used as an intermediate in the synthesis of complex organic molecules.
Catalysis: It can act as a catalyst in certain organic reactions.
Biology and Medicine:
Drug Development: The compound is explored for its potential use in the development of pharmaceuticals.
Industry:
Dye Production: It is used in the production of dyes and pigments.
Polymer Industry: The compound is utilized in the synthesis of polymers and resins.
Mechanism of Action
N,N-Dibenzyl-p-anisidine exerts its effects through various molecular pathways. It can act as a nucleophilic catalyst in organic reactions, facilitating the formation of bonds between different molecules . The compound’s mechanism of action involves the activation of specific molecular targets, leading to the desired chemical transformations.
Comparison with Similar Compounds
p-Anisidine: A precursor to N,N-Dibenzyl-p-anisidine, used in similar applications.
N,N-Dibenzyl-p-toluidine: Another derivative with similar properties but different substituents.
N,N-Dibenzyl-m-anisidine: A meta-substituted isomer with distinct chemical behavior.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. Its ability to act as a nucleophilic catalyst and its applications in diverse fields make it a valuable compound in both research and industry.
Properties
IUPAC Name |
N,N-dibenzyl-4-methoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO/c1-23-21-14-12-20(13-15-21)22(16-18-8-4-2-5-9-18)17-19-10-6-3-7-11-19/h2-15H,16-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNHDBSFANUKKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10171856 | |
Record name | N,N-Dibenzyl-p-anisidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10171856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18613-55-3 | |
Record name | N,N-Dibenzyl-4-methoxyaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18613-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dibenzyl-p-anisidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018613553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dibenzyl-p-anisidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10171856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dibenzyl-p-anisidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.573 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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